Methyl 8-azaspiro[4.5]decane-1-carboxylate
Description
Methyl 8-azaspiro[4.5]decane-1-carboxylate is a spirocyclic compound featuring an eight-membered azaspiro ring fused to a five-membered carbocyclic ring. The molecule contains a methyl ester group at position 1, which enhances its utility as a synthetic intermediate in medicinal chemistry. Spirocyclic compounds like this are valued for their conformational rigidity, which can improve binding specificity and metabolic stability in drug candidates . For example, similar methyl carboxylates of azaspiro systems are synthesized via acid-catalyzed esterification (e.g., sulfuric acid in methanol, as seen in the preparation of Methyl N-benzyl-7-azaspiro[4.5]decane-1-carboxylate) .
Properties
IUPAC Name |
methyl 8-azaspiro[4.5]decane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-14-10(13)9-3-2-4-11(9)5-7-12-8-6-11/h9,12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNDQZMSWTXJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC12CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound . The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-azaspiro[4.5]decane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azides or nitriles.
Scientific Research Applications
Methyl 8-azaspiro[4.5]decane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific structural properties
Mechanism of Action
The mechanism of action of Methyl 8-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spiro structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can lead to various biological effects, depending on the nature of the target and the pathway involved .
Comparison with Similar Compounds
Structural Analogues: Positional and Functional Group Variations
Table 1: Key Structural Analogues
Key Observations :
- Fluorination : Difluoro derivatives (AS99137) improve metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .
Heteroatom Variations
- Sulfur vs. Nitrogen: The 7-thia analog (11m) exhibits a lower melting point (61–63°C) compared to nitrogenous spirocycles, likely due to reduced hydrogen-bonding capacity .
- Oxygen Incorporation : tert-Butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate (CAS: 2253632-69-6) introduces a ketone group, enabling further derivatization (e.g., reduction to alcohols or amines) .
Biological Activity
Methyl 8-azaspiro[4.5]decane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications for drug development, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a spirocyclic structure that includes both nitrogen and carbon atoms, contributing to its unique chemical properties. The compound's molecular formula is with a molecular weight of approximately 191.29 g/mol. Its spiro configuration allows for specific interactions with biological targets, enhancing its potential as a bioactive compound.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's ability to fit into binding sites with high specificity can modulate the activity of these targets, leading to various biological effects depending on the target pathway involved.
Key Mechanisms:
- Receptor Interaction: It has been investigated for its affinity towards muscarinic receptors, particularly M1 and M2 subtypes, which are crucial in cholinergic signaling pathways associated with cognitive functions.
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activities, making it a candidate for further exploration in infectious disease treatment.
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent. Its effectiveness against various bacterial strains has been documented, indicating potential applications in treating infections caused by resistant bacteria.
Neuropharmacological Effects
Research has highlighted the compound's role as a muscarinic agonist, particularly in models simulating Alzheimer's disease symptoms:
- Cognitive Enhancement: In vivo studies demonstrated that modifications of related compounds could ameliorate scopolamine-induced cognitive impairments in rats, suggesting potential therapeutic benefits for dementia .
Table 1: Summary of Biological Activities
Case Study: Muscarinic Receptor Interaction
A study focused on the synthesis and evaluation of various spirocyclic compounds revealed that certain derivatives exhibited strong binding affinity to M1 muscarinic receptors, promoting cholinergic activity without significant side effects like hypothermia or tremors—common issues with traditional cholinergic drugs .
Comparative Analysis with Similar Compounds
This compound can be compared with other azaspiro compounds to highlight its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 1-azaspiro[4.5]decane-8-carboxylate | Similar spiro structure; different nitrogen position | Moderate receptor affinity |
| 1-Oxa-8-azaspiro[4.5]decane | Contains oxygen; altered reactivity | Lower antibacterial activity |
| 2-Ethyl analogue | Enhanced selectivity for M1 receptors | Improved cognitive effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
